molecular formula C24H27NO4 B2414207 N-Fmoc-2-(1-aminocycloheptyl)acetic acid CAS No. 1199779-80-0

N-Fmoc-2-(1-aminocycloheptyl)acetic acid

Cat. No. B2414207
CAS RN: 1199779-80-0
M. Wt: 393.483
InChI Key: FODYFXSUGYBIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Fmoc-2-(1-aminocycloheptyl)acetic acid” is also known as "(1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cycloheptyl)acetic acid" . It is a chemical compound with the molecular formula C24H27NO4 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 24 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . More detailed structural information is not available in the search results.

Scientific Research Applications

Synthesis and Peptidomimetics

N-Fmoc-2-(1-aminocycloheptyl)acetic acid is primarily used in peptide synthesis and peptidomimetics. A study by (Nowshuddin et al., 2009) presents a two-step method for synthesizing Nα-Fmoc amino acids, emphasizing the importance of such compounds in producing high-purity, oligomer-free amino acids crucial for peptide synthesis.

Functional Materials and Bio-Templating

N-Fmoc amino acids, including this compound, are used for fabricating functional materials due to their self-assembly properties. (Tao et al., 2016) discuss these amino acids' role in applications such as cell cultivation, bio-templating, and drug delivery, attributed to the hydrophobicity and aromaticity of the Fmoc group.

Solid-Phase Peptidomimetic Chemistry

Another application is in the synthesis of bicyclic α-amino acids for solid-phase peptidomimetic chemistry, as detailed by (Lalli et al., 2006). This study highlights the utility of Fmoc-protected α-amino acids in mimicking the structure of proline, a significant component in developing peptide-based therapeutics and biochemical tools.

Synthesis of Enantiopure Amino Acids

Enantiopure Fmoc-protected morpholine-3-carboxylic acid, a compound related to this compound, is synthesized for use in peptidomimetic chemistry on the solid phase, as shown by (Sladojevich et al., 2007). This process involves complex chemical reactions that yield compounds suitable for solid-phase synthesis.

NLO Oligomer Synthesis

The compound is also involved in the synthesis of non-linear optical (NLO) oligomers, as described by (Huang et al., 2000). This study emphasizes the versatility of Fmoc amino acids in developing materials with unique optical properties, valuable in photonics and telecommunications.

properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-22(27)15-24(13-7-1-2-8-14-24)25-23(28)29-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,21H,1-2,7-8,13-16H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODYFXSUGYBIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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